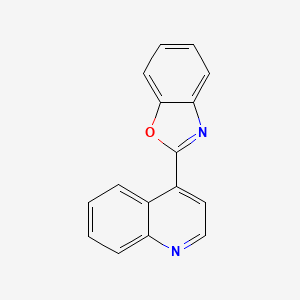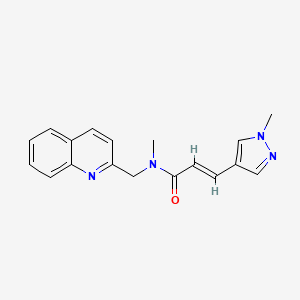![molecular formula C17H25N5O B5467423 5-isopropyl-7-[3-(4-morpholinyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5467423.png)
5-isopropyl-7-[3-(4-morpholinyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-isopropyl-7-[3-(4-morpholinyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IPP, and it is a pyrazolopyrimidine derivative.
作用機序
The mechanism of action of IPP is not fully understood. However, studies have shown that IPP acts as an inhibitor of the protein kinase CK1ε. This protein kinase is involved in various cellular processes, including cell division and gene expression. By inhibiting CK1ε, IPP can modulate these processes and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that IPP has several biochemical and physiological effects. IPP can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. IPP has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, IPP can modulate the immune system by increasing the production of T cells and natural killer cells.
実験室実験の利点と制限
One of the advantages of using IPP in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying cancer cell growth and proliferation. However, one of the limitations of using IPP is its low solubility in water, which can make it difficult to dissolve in some experimental conditions.
将来の方向性
There are several future directions for research on IPP. One area of interest is the development of new synthesis methods for IPP that can improve its solubility and purity. Another area of interest is the development of new derivatives of IPP that can have improved anti-cancer properties. Additionally, research is needed to fully understand the mechanism of action of IPP and its potential applications in other fields, such as neurodegenerative diseases.
In conclusion, IPP is a promising compound that has potential applications in various fields, including cancer treatment and neuroprotection. Its potent anti-cancer properties and ability to modulate cellular processes make it an ideal compound for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of IPP involves several steps, including the reaction of 4-morpholinecarboxaldehyde with pyrrolidine and the subsequent reaction of the resulting product with 5-isopropyl-2,4-dimethylpyrazolo[1,5-a]pyrimidine. The final product is obtained through purification and isolation processes.
科学的研究の応用
IPP has been extensively studied for its potential applications in various fields. One of the primary research areas is cancer treatment. Studies have shown that IPP has potent anti-cancer properties and can inhibit the growth of cancer cells. IPP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
4-[1-(5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O/c1-13(2)15-11-17(22-16(19-15)3-5-18-22)21-6-4-14(12-21)20-7-9-23-10-8-20/h3,5,11,13-14H,4,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSBENKMFGWZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=NN2C(=C1)N3CCC(C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-1,1-dimethylethyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5467346.png)
![N~4~-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5467349.png)
![1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467351.png)
![1-{6-[2-(trifluoromethyl)morpholin-4-yl]pyridin-3-yl}ethanone](/img/structure/B5467376.png)

![N-[2-({2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}amino)ethyl]propanamide](/img/structure/B5467396.png)
![2-(3,4-dichlorophenyl)-4-[(2-methoxypyridin-3-yl)carbonyl]morpholine](/img/structure/B5467400.png)
![3-(6-methoxyhexanoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5467408.png)

![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5467418.png)
![5-(3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1H-benzimidazole](/img/structure/B5467436.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5467442.png)

![2-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5467451.png)